2-Propen-1-ol, 3-(tributylstannyl)-, (Z)-
Overview
Description
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- is an organotin compound with the molecular formula C15H32OSn. It is a colorless liquid used primarily in organic synthesis and as a building block in the preparation of pharmaceuticals and agrochemicals . The (Z)-configuration indicates that the double bond is in a cis orientation, which can influence the compound’s reactivity and properties.
Preparation Methods
The synthesis of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- typically involves the reaction of allyl alcohol with tributyltin hydride in the presence of a catalyst. The reaction conditions often include the use of a palladium catalyst and a base, such as triethylamine, to facilitate the formation of the stannylated product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into the corresponding alkane or alcohol.
Substitution: The stannyl group can be substituted with other functional groups, such as halides or alkyl groups, using reagents like halogens or alkyl halides.
Cross-Coupling Reactions: The compound is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Scientific Research Applications
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- has several scientific research applications:
Organic Synthesis: It is used as a versatile reagent in the preparation of various organic molecules and natural products.
Pharmaceuticals: The compound serves as a building block in the synthesis of pharmaceuticals, contributing to the development of new drugs.
Agrochemicals: It is used in the preparation of agrochemicals, aiding in the development of new chemical products for agriculture.
Palladium-Catalyzed Reactions: The compound is utilized in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic synthesis.
Mechanism of Action
The mechanism of action of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- involves its role as a reagent in various chemical reactions. The stannyl group can participate in oxidative addition and reductive elimination processes, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the tributyltin group, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- can be compared with other similar compounds, such as:
2-Propen-1-ol, 3-(tributylstannyl)-, (E)-: The (E)-isomer has a trans configuration of the double bond, which can result in different reactivity and properties.
2-Propen-1-ol:
3-Phenyl-2-propen-1-ol: This compound contains a phenyl group instead of a stannyl group, leading to different chemical behavior and uses.
The uniqueness of 2-Propen-1-ol, 3-(tributylstannyl)-, (Z)- lies in its stannyl group, which imparts specific reactivity and stability, making it valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-tributylstannylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLVTDCSVYRSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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